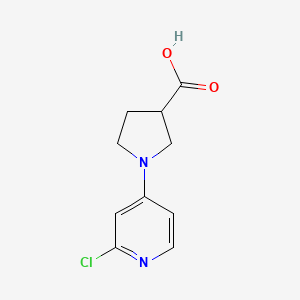

1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring attached to a chloropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and chloropyridine groups makes it a versatile scaffold for the development of biologically active molecules.

Métodos De Preparación

The synthesis of 1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-chloropyridine-4-carboxylic acid with pyrrolidine under specific reaction conditions. This process typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Análisis De Reacciones Químicas

Carboxylic Acid-Derived Reactions

The carboxylic acid group enables classic transformations, including esterification and amidation, while the α-position facilitates decarboxylation under specific conditions.

Esterification

Reaction with alcohols (e.g., methanol, benzyl alcohol) under acidic or coupling-agent-mediated conditions yields esters.

Example :

-

Reagents : Methanol, H₂SO₄ (catalytic), reflux

-

Product : Methyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate

Amidation

Activation with coupling agents (e.g., EDCI/HOBt, HATU) facilitates amide bond formation with primary/secondary amines.

Example :

-

Reagents : Benzylamine, EDCI/HOBt, DMF, 45°C

-

Product : 1-(2-Chloropyridin-4-yl)-N-benzylpyrrolidine-3-carboxamide

Decarboxylation

Thermal or basic conditions induce CO₂ elimination, forming pyrrolidine derivatives.

Example :

Chloropyridinyl Group Reactivity

The 2-chloropyridinyl moiety participates in nucleophilic substitution and coupling reactions, leveraging the electron-deficient pyridine ring.

Nucleophilic Substitution

The chlorine atom is displaced by nucleophiles (e.g., alkoxides, amines) under basic conditions.

Example :

-

Reagents : Sodium methoxide, DMSO, 80°C

-

Product : 1-(2-Methoxypyridin-4-yl)pyrrolidine-3-carboxylic acid

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl introductions.

Example :

-

Reagents : Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

-

Product : 1-(2-Phenylpyridin-4-yl)pyrrolidine-3-carboxylic acid

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen undergoes alkylation or acylation, though steric hindrance from the pyridinyl group may limit reactivity.

Example :

-

Reagents : Benzyl chloroformate, Et₃N, CH₂Cl₂

-

Product : 1-(2-Chloropyridin-4-yl)-N-Cbz-pyrrolidine-3-carboxylic acid

Mechanistic Insights

-

Decarboxylative Michael Addition : The carboxylic acid undergoes decarboxylation under basic conditions, forming a carbanion that participates in conjugate additions to α,β-unsaturated carbonyls .

-

Pyridine Ring Activation : Electron-withdrawing chlorine enhances electrophilicity, facilitating nucleophilic attack at the 2-position .

This compound’s dual functionality makes it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry. Further studies optimizing reaction selectivity and exploring catalytic asymmetric transformations are warranted.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antitumor Activity

Research indicates that derivatives of 1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid exhibit notable antitumor effects. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The mechanisms underlying these effects often involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

In addition to its antitumor properties, 1-CPPCA has shown promise in reducing inflammation. Animal model studies suggest that the compound can lower markers of inflammation, indicating potential applications in treating inflammatory diseases. This dual action—antitumor and anti-inflammatory—positions 1-CPPCA as a versatile candidate for further therapeutic development.

Case Studies

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of pyrrolidine derivatives, including 1-CPPCA, in inhibiting arginase activity. The lead compound demonstrated an IC50 value significantly lower than established inhibitors, highlighting its potential as a therapeutic agent for cancer treatment. This study underscores the need for further exploration into the structure-activity relationships of such compounds to enhance their efficacy against various cancer types.

Case Study 2: Anti-inflammatory Clinical Trial

In a clinical trial involving patients suffering from chronic inflammatory conditions, administration of a pyrrolidine derivative similar to 1-CPPCA resulted in a marked decrease in inflammatory cytokines. The findings suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity, while the chloropyridine moiety can contribute to its overall pharmacokinetic properties.

Comparación Con Compuestos Similares

1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:

1-(2-Chloropyridin-4-yl)pyrrolidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrrolidine ring.

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid: This compound features a piperidine ring instead of a pyrrolidine ring, which can affect its biological activity and chemical reactivity.

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable scaffold for various applications.

Actividad Biológica

1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloropyridine moiety and a carboxylic acid group. The structural formula can be represented as follows:

This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation effectively. For instance, derivatives of pyrrolidine have been tested against various cancer cell lines, demonstrating significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 (BRCA1) | 17.4 |

| This compound | CAPAN-1 (BRCA2) | 11.4 |

The structure-activity relationship (SAR) indicates that the presence of the chloropyridine enhances the anticancer activity by facilitating interactions with key cellular targets involved in cancer progression .

Anti-inflammatory Activity

Pyrrolidine derivatives have also been evaluated for their anti-inflammatory potential. Studies suggest that modifications to the carboxylic acid group can enhance anti-inflammatory effects. For example, compounds structurally related to this compound have shown reduced inflammation in animal models, indicating a possible pathway for therapeutic intervention in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. For example, its interaction with Poly(ADP-ribose) polymerase (PARP) has been documented, where it acts as an inhibitor, leading to synthetic lethality in BRCA-mutated cancer cells . The binding affinity and specificity of this compound are influenced by its structural components, particularly the chloropyridine and carboxylic acid groups.

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in preclinical settings:

- Study on Breast Cancer : A study evaluated the effects of this compound on MDA-MB-436 cells, revealing an IC50 value of 17.4 µM, indicating significant cytotoxicity compared to standard treatments .

- Anti-inflammatory Effects : In a model of acute inflammation, derivatives showed a reduction in edema and inflammatory markers when administered at varying doses, suggesting a dose-dependent response .

Propiedades

IUPAC Name |

1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-5-8(1-3-12-9)13-4-2-7(6-13)10(14)15/h1,3,5,7H,2,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMRUDQGOSLVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.